7-methoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

Description

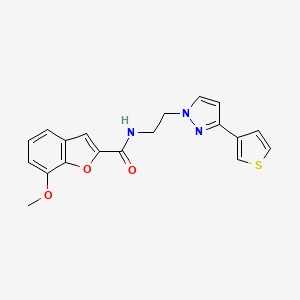

7-Methoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a structurally complex compound featuring a benzofuran core substituted with a methoxy group at the 7-position and a carboxamide side chain. The side chain incorporates a pyrazole ring linked to a thiophen-3-yl moiety via an ethyl spacer. The methoxy group enhances lipophilicity and may influence metabolic stability, while the pyrazole and thiophene rings contribute to hydrogen bonding and π-π stacking interactions, critical for target binding. The ethyl spacer likely balances flexibility and rigidity, optimizing pharmacokinetic properties.

Properties

IUPAC Name |

7-methoxy-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-24-16-4-2-3-13-11-17(25-18(13)16)19(23)20-7-9-22-8-5-15(21-22)14-6-10-26-12-14/h2-6,8,10-12H,7,9H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPXGMJDYFBPGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C=CC(=N3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Methoxy Group: This step usually involves methylation reactions using reagents like methyl iodide.

Attachment of the Pyrazole Ring: The pyrazole ring can be introduced through condensation reactions with hydrazines and 1,3-diketones.

Incorporation of the Thiophene Moiety: This step involves coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Formation of the Carboxamide Group: This is typically achieved through amidation reactions using carboxylic acids and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The methoxy group and other positions on the benzofuran core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are typical reagents.

Major Products

Oxidation: Products may include sulfoxides and sulfones.

Reduction: Products include primary amines.

Substitution: Products vary depending on the nucleophile used but can include various substituted benzofurans.

Scientific Research Applications

7-methoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzofuran Carboxamides

Compound A : 5-Ethoxy-3-methyl-N-(2-methylbutan-2-yl)-1-benzofuran-2-carboxamide (CAS: 736167-02-5)

- Core : Benzofuran-2-carboxamide.

- Key Differences : Ethoxy at position 5, methyl at position 3, and a branched alkyl amide side chain.

- Implications : The ethoxy group may increase lipophilicity compared to the methoxy group in the target compound. The bulky tert-butyl-like side chain in Compound A could reduce solubility but enhance metabolic stability.

Heterocyclic Core Modifications

Compound B : Ethyl 5-(pyridin-4-yl)thiophene-2-carboxylate (CAS: 866524-09-6)

- Core : Thiophene-2-carboxylate ester.

- Key Differences : Replaces benzofuran with thiophene and substitutes pyridine at position 3.

- Implications: The thiophene-pyridine system may exhibit lower aromatic stability than benzofuran, affecting electronic properties. The ester group (vs.

Pyrazole-Thiophene Hybrids

Compound C : 2-Methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole (5b)

- Core : Imidazole with thiophen-3-yl and phenyl substituents.

- Key Differences : Imidazole instead of pyrazole; nitro and methyl groups alter electronic properties.

- Biological Activity : Compound C demonstrated moderate antibacterial activity (MIC: 8–16 µg/mL against S. aureus), suggesting that pyrazole-thiophene hybrids in the target compound may offer enhanced potency due to optimized substituents .

Pharmacokinetic Considerations

Compound D : (S)-2-(3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide

- Key Features : Difluoromethyl and sulfonyl groups.

- Implications : Fluorinated groups in Compound D improve metabolic stability and bioavailability. The target compound lacks fluorination, which may result in faster hepatic clearance but reduced toxicity risks.

Comparative Data Table

Research Findings and Implications

- Antibacterial Potential: The pyrazole-thiophene motif in the target compound shares structural similarities with Compound C, which showed antibacterial activity. Optimizing the side chain could enhance potency .

- Solubility vs. Lipophilicity : Compared to Compound B’s ester group, the carboxamide in the target compound may improve water solubility, critical for oral bioavailability .

Notes

- Direct empirical data on the target compound’s biological activity or pharmacokinetics are unavailable; comparisons are based on structural analogs.

- Further studies are required to validate the inferred properties, including in vitro assays for target binding and ADMET profiling.

Biological Activity

7-methoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure combines a benzofuran core with a methoxy group and a carboxamide moiety, linked to a thiophenic and pyrazolic system. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 367.4 g/mol. The compound's structure is depicted below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇N₃O₃S |

| Molecular Weight | 367.4 g/mol |

| CAS Number | 1797679-24-3 |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially inhibiting the growth of various cancer cell lines.

- Antimicrobial Properties : The presence of the thiophene and pyrazole groups suggests possible antimicrobial activity against certain pathogens.

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds reveals varying degrees of biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-Methylthiazol-2-yl)-4H-pyrazole | Thiazole ring, pyrazole | Anticancer |

| Benzofuran Derivative A | Benzofuran core | Anti-inflammatory |

| Thiophene-Pyrazole Hybrid B | Thiophene ring, pyrazole | Antimicrobial |

The unique combination of functional groups in this compound may enhance its biological activity compared to these analogs.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several proposed pathways include:

- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways.

- Antimicrobial Action : The thiophene component may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Studies and Research Findings

Recent studies have provided insights into the biological efficacy of related compounds:

Study on Anticancer Activity

A study published in Nature evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines, revealing that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics. For instance, compound 7f demonstrated an IC50 value of 193.93 µg/mL against A549 lung cancer cells, indicating moderate activity compared to control agents .

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial properties of benzofuran derivatives, where compounds containing thiophene showed enhanced activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Q & A

Q. Table 1: Comparative Synthesis Strategies for Analogous Compounds

| Step | Reagents/Conditions | Yield Range | Source |

|---|---|---|---|

| Benzofuran activation | Thionyl chloride (SOCl₂) in DCM | 70–85% | |

| Amide coupling | EDC/HOBt, DMF, room temperature | 60–75% | |

| Thiophene functionalization | Pd(PPh₃)₄, K₂CO₃, toluene reflux | 50–65% |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., methoxy at C7, thiophene-pyrazole linkage) .

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between benzofuran and pyrazole rings .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₀H₁₈N₃O₃S) and isotopic distribution .

Methodological Note : For crystallography, slow evaporation from ethanol/water mixtures produces diffraction-quality crystals .

Basic: What known biological targets or therapeutic areas are associated with this benzofuran-carboxamide derivative?

Answer:

- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR or Aurora kinases) via π-π stacking with the benzofuran core .

- Antimicrobial potential : Thiophene and pyrazole moieties disrupt bacterial cell wall synthesis .

- Neuroprotective effects : Modulates amyloid-beta aggregation in Alzheimer’s models (based on benzofuran analogs) .

Q. Experimental validation :

- In vitro assays : MTT assays (IC₅₀ values) against HeLa or MCF-7 cell lines .

- Target engagement : Surface plasmon resonance (SPR) to measure binding affinity to purified kinases .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

Answer:

Discrepancies often arise from variations in:

- Compound purity : Validate via HPLC (≥98% purity) and elemental analysis .

- Assay conditions : Standardize cell culture media (e.g., fetal bovine serum concentration) and incubation times .

- Target specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .

Case Study : Contradictory IC₅₀ values in kinase assays may stem from ATP concentration differences—fix ATP at 1 mM for consistency .

Advanced: What computational chemistry approaches are recommended to predict the binding interactions of this compound with potential protein targets?

Answer:

- Molecular docking (AutoDock Vina) : Simulates ligand-receptor interactions using the benzofuran core as a hydrophobic anchor .

- Molecular Dynamics (MD) Simulations : Assess stability of binding poses over 100-ns trajectories (GROMACS/AMBER) .

- Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon pyrazole or thiophene modifications .

Validation : Compare computational predictions with experimental SPR or ITC data .

Advanced: What strategies are employed to optimize the reaction conditions for introducing the thiophene-pyrazole moiety during synthesis?

Answer:

- Catalyst screening : Test Pd₂(dba)₃ vs. Pd(OAc)₂ for cross-coupling efficiency .

- Solvent polarity : Use toluene for Suzuki reactions (improves aryl boronic acid solubility) .

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with comparable yields (65–70%) .

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement | Source |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | +15% | |

| Temperature | 110°C (reflux) | +20% | |

| Solvent | Toluene/DMF (4:1) | +10% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.